REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([C:16]([CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:17][N:18]=1)[C:12]([O:14]C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[CH2:1]([O:8][C:9]1[N:18]=[CH:17][C:16]2[CH2:19][CH:20]([C:21]([O:23][CH3:24])=[O:22])[C:12](=[O:14])[C:11]=2[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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15.2 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C(=CN1)CCC(=O)OC
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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After completion, the reaction was stirred for an hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was lowered to −78° C
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Type
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CUSTOM
|
Details
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quenched by addition of 25 mL saturated NH4Cl
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Type
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EXTRACTION
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Details
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The organic layer was extracted with EtOAc
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Type
|
WASH
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Details
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washed with 150 mL water and 100 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography with 15% EtOAc/hexane
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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C(C1=CC=CC=C1)OC1=CC2=C(C=N1)CC(C2=O)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |